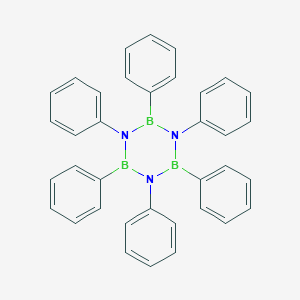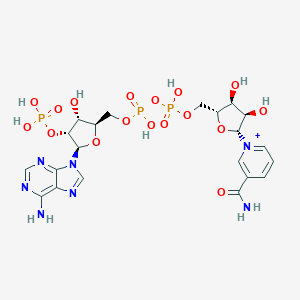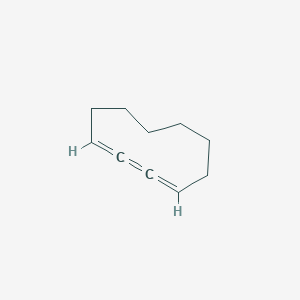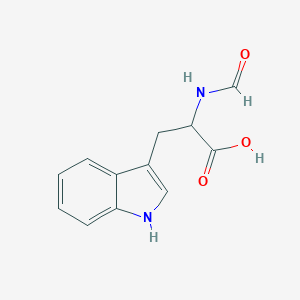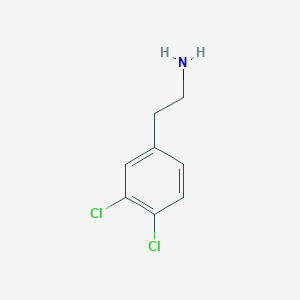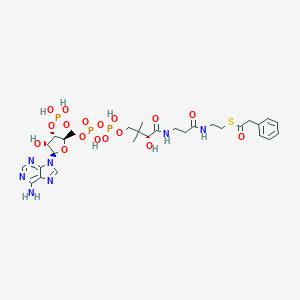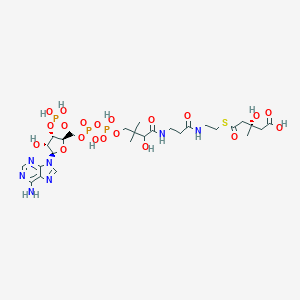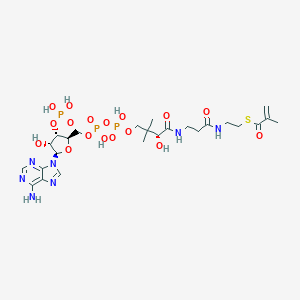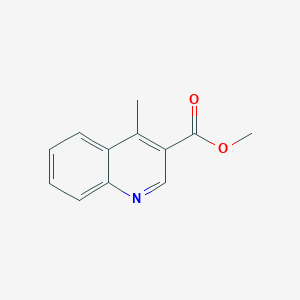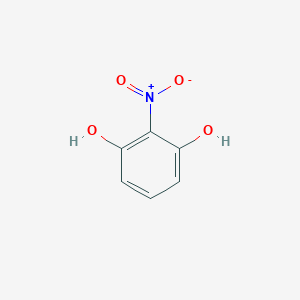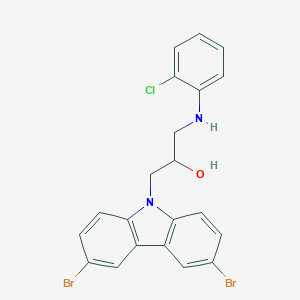
1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol (CADP) is a synthetic organic compound with a wide range of applications in the field of biochemistry and physiology. CADP is a member of the carbazole family of compounds and is used as a reagent in the synthesis of other compounds. CADP has been studied extensively in the scientific community and has a variety of applications in research and laboratory experiments.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol involves the reaction of 2-chloroaniline with 3,6-dibromocarbazole, followed by the reduction of the resulting intermediate with propan-2-ol.
Starting Materials
2-chloroaniline, 3,6-dibromocarbazole, propan-2-ol
Reaction
Step 1: React 2-chloroaniline with 3,6-dibromocarbazole in the presence of a suitable solvent and a base to yield the intermediate 1-(2-chloroanilino)-3,6-dibromocarbazole., Step 2: Reduce the intermediate from step 1 with propan-2-ol and a reducing agent such as sodium borohydride to yield the final product 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol is not completely understood. However, it is believed that 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol acts as an inhibitor of enzymes, such as cytochrome P450 and acetylcholinesterase. 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol is believed to interact with the active site of the enzyme, thus preventing the enzyme from carrying out its normal function. 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol may also bind to other components of the enzyme, such as cofactors or substrates, and thus prevent the enzyme from functioning properly.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol are not yet fully understood. However, it is believed that 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol may have a variety of effects on the body, including the inhibition of enzymes and the stimulation of certain biochemical pathways. 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol may also have an effect on the immune system, as it has been shown to inhibit the activity of certain immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol in laboratory experiments has a variety of advantages and limitations. One of the main advantages is that 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol is relatively easy to synthesize and is relatively inexpensive. Additionally, 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol is a relatively stable compound and can be stored for long periods of time. The main limitation of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol is that it is not very soluble in water and may require additional solvents for use in experiments.
Direcciones Futuras
There are a variety of potential future directions for the use of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol in research and laboratory experiments. One potential direction is the development of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol-based inhibitors of enzymes, such as cytochrome P450 and acetylcholinesterase. Additionally, 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol could be used in the synthesis of polymers, such as polyurethanes and polycarbonates. Finally, 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol could be used to study the effects of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol on the immune system and other biochemical pathways.
Aplicaciones Científicas De Investigación
1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol has been studied extensively in the scientific community and has a variety of applications in research and laboratory experiments. 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol has been used as a reagent in the synthesis of other compounds, including pharmaceuticals, agrochemicals, and dyes. 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol has also been used in the synthesis of polymers, such as polyurethanes and polycarbonates. In addition, 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol has been studied as a potential inhibitor of enzymes, such as cytochrome P450 and acetylcholinesterase.
Propiedades
IUPAC Name |
1-(2-chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Br2ClN2O/c22-13-5-7-20-16(9-13)17-10-14(23)6-8-21(17)26(20)12-15(27)11-25-19-4-2-1-3-18(19)24/h1-10,15,25,27H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODZDMBFIXBRBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Br2ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

